D-Phenylalanyl-N-benzyl-L-leucinamide
Description
D-Phenylalanyl-N-benzyl-L-leucinamide is a synthetic dipeptide amide comprising a D-phenylalanine residue linked to N-benzyl-L-leucinamide. Its structure features:
- D-Phenylalanine: The D-configuration confers resistance to enzymatic degradation by proteases, enhancing metabolic stability compared to L-isomers.
- The amide bond enhances chemical stability against hydrolysis relative to ester analogs.
Properties
CAS No. |
189393-90-6 |
|---|---|
Molecular Formula |
C22H29N3O2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-benzyl-4-methylpentanamide |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)13-20(22(27)24-15-18-11-7-4-8-12-18)25-21(26)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,27)(H,25,26)/t19-,20+/m1/s1 |
InChI Key |
OBJFWZYBLRZXLF-UXHICEINSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-N-benzyl-L-leucinamide typically involves the coupling of D-phenylalanine and N-benzyl-L-leucine. The process can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-N-benzyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phenylpyruvic acid
Reduction: Corresponding amine
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
D-Phenylalanyl-N-benzyl-L-leucinamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-N-benzyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The following table summarizes key structural features and inferred properties of D-Phenylalanyl-N-benzyl-L-leucinamide and analogs:
Key Observations:
- Functional Groups :
- Stereochemistry: D-amino acids (e.g., D-Phe, D-Ala in ) confer protease resistance, a critical advantage over L-configured peptides.
Pharmacological and Stability Considerations
- Metabolic Stability : this compound’s amide bonds and D-configuration likely resist enzymatic cleavage better than compounds with L-residues (e.g., ’s all-L peptide).
- Target Specificity : The benzyl group may facilitate interactions with hydrophobic pockets in enzymes or receptors, contrasting with polar residues in .
- Synthetic Utility : N-Benzylacetamide () and N,N'-Diacetyl-1,4-phenylenediamine () are simpler benzyl/acetyl-containing reagents used in peptide synthesis, highlighting the benzyl group’s versatility in derivatization.
Research Implications and Limitations
- Gaps in Data : Direct comparative studies on potency, solubility, or toxicity are absent in the provided evidence. Further in vitro assays are needed.
- Potential Applications: this compound’s structure positions it as a candidate for antimicrobial or anticancer peptides, leveraging its stability and lipophilicity.
Biological Activity
D-Phenylalanyl-N-benzyl-L-leucinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a dipeptide analog characterized by the presence of D-phenylalanine and N-benzyl-L-leucine. Its structure can be represented as follows:
This compound belongs to a class of molecules that exhibit significant interaction with various biological targets, particularly in neuropharmacology and oncology.
1. Transport Mechanisms
Research indicates that compounds similar to this compound may interact with the LAT1 (L-type amino acid transporter 1), which is crucial for transporting large neutral amino acids across cell membranes, particularly in the blood-brain barrier (BBB) . LAT1 is often upregulated in cancer cells, suggesting that targeting this transporter could inhibit tumor growth .
2. Anticonvulsant Activity
Studies on related compounds have demonstrated anticonvulsant properties. For instance, N-benzyl derivatives have shown promising results in seizure models, indicating that modifications in the structure can enhance their efficacy . The ED50 values for similar compounds suggest a potential therapeutic window for seizure management.
Anticancer Activity
This compound has been implicated in inhibiting cancer cell growth through its interaction with LAT1. The upregulation of LAT1 in various cancers makes it a promising target for drug development aimed at reducing tumor proliferation .
Neuroprotective Effects
The compound's ability to cross the BBB positions it as a candidate for neuroprotective therapies. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
